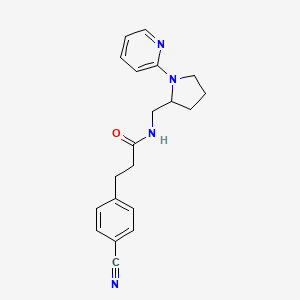

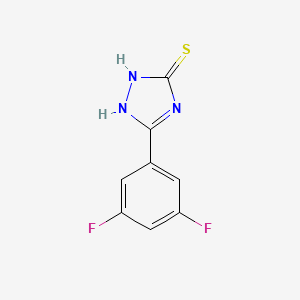

![molecular formula C17H13ClF2N4S B2551054 3-((2-氯-6-氟苄基)硫)-7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑 CAS No. 923156-61-0](/img/structure/B2551054.png)

3-((2-氯-6-氟苄基)硫)-7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole" is a heterocyclic molecule that appears to be structurally related to triazole derivatives. These derivatives are known for their biological activities and have been studied for their potential as angiotensin II antagonists, which are compounds that can block the action of angiotensin II, a peptide hormone that increases blood pressure .

Synthesis Analysis

The synthesis of related triazole compounds has been achieved through various synthetic routes. For instance, a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles have been synthesized and evaluated for their potential as angiotensin II antagonists . Another study describes the synthesis of novel heterocyclic compounds derived from 4H-1,2,4-triazol-4-yl acetohydrazide, which involves the formation of thiosemicarbazides and subsequent cyclization to produce triazole-thiones . Additionally, a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water using thiamine hydrochloride as a catalyst has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The specific compound mentioned includes additional functional groups such as a benzylthio group and a fluorophenyl group, which could influence its binding interactions with biological targets such as the angiotensin II receptor .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclization and aminomethylation, to form a diverse range of compounds with potential biological activities . The presence of substituents such as chloro, fluoro, and thio groups can also affect the reactivity of the compound and its interactions with enzymes, as seen in the inhibition of lipase and α-glucosidase .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole" are not detailed in the provided papers, related compounds have been well-characterized by techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its stability and solubility, which are important for drug development .

科学研究应用

血管紧张素 II 拮抗剂

一系列三唑,包括与查询化合物相似的结构,已被合成并评估为血管紧张素 II (AII) 拮抗剂。这些化合物具有三唑和咪唑并[1,2-b][1,2,4]三唑核心,它们的体外和体内效力已得到测试。其中,在 C5 位展示苄基硫基的衍生物表现出最佳效力,突显了它们开发针对肾素-血管紧张素系统的全新疗法的潜力 (Ashton 等,1993).

质子传导膜

新型共混膜由部分氟化的带有唑官能团的共聚物(包括三唑)合成,并研究了它们在低相对湿度下运行的质子交换膜燃料电池 (PEMFC) 中的应用。研究发现,当三唑功能化的氟共聚物与磺化的 PEEK 共混时,在低湿度条件下质子传导率显着提高,表明它们在燃料电池技术中的潜力 (Campagne 等,2013).

衍生物中的分子间相互作用

对 1,2,4-三唑衍生物的研究,包括那些带有氟和氯取代基的衍生物,集中于了解它们的分子间相互作用,这在它们的生物活性中起着至关重要的作用。这些研究包括合成和表征具有生物活性的三唑衍生物,并分析它们的晶体结构以识别各种分子间相互作用,例如氢键和 π-π 相互作用,这些相互作用对它们的生物功能至关重要 (Shukla 等,2014).

抗癌活性

一些氟化三唑衍生物已被合成并评估其对各种癌细胞系的抗癌活性。这些化合物显示出中等至良好的抗增殖效力,表明它们作为抗癌药物开发候选物的潜力 (Chowrasia 等,2017).

抗氧化剂和抗菌剂

对功能化咪唑和三唑的研究表明,这些化合物可以用作工业应用(例如润滑油)的有效抗氧化剂添加剂。它们的结构与其抗氧化特性相关,为设计更有效的抗氧化剂提供了见解 (Ashry 等,2014).

属性

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF2N4S/c18-14-2-1-3-15(20)13(14)10-25-17-22-21-16-23(8-9-24(16)17)12-6-4-11(19)5-7-12/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBLIUAAJHWWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC3=C(C=CC=C3Cl)F)N1C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

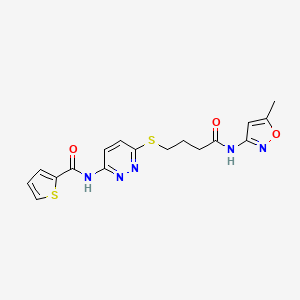

![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)

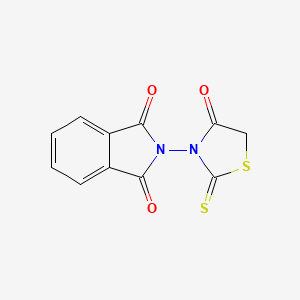

![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)

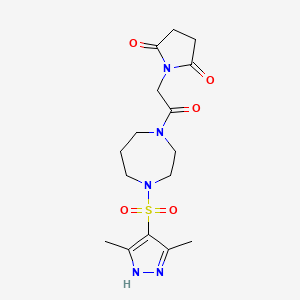

![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)

![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)

![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2550988.png)